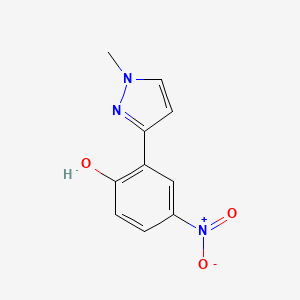
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding nitroquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroquinones.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitrophenol group can participate in redox reactions, while the pyrazole ring can interact with various biomolecules through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: Known for its androgen receptor antagonistic properties.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Investigated as a kinase inhibitor.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: Explored for their potential as bioactive molecules.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-(1-methylpyrazol-3-yl)-4-nitrophenol |
InChI |
InChI=1S/C10H9N3O3/c1-12-5-4-9(11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3 |
Clé InChI |
ADWMBUXMMQYSHY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

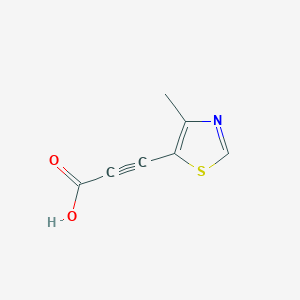

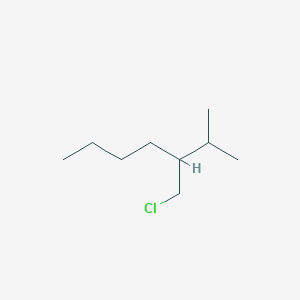
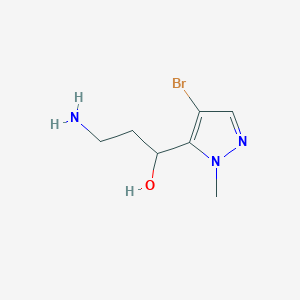
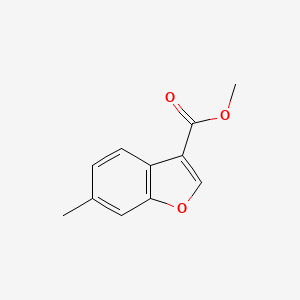

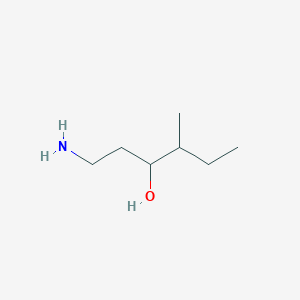

![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
![2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162974.png)

![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
